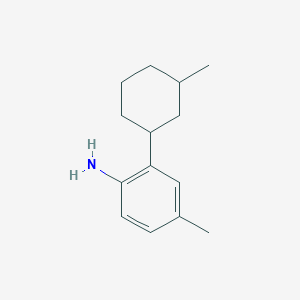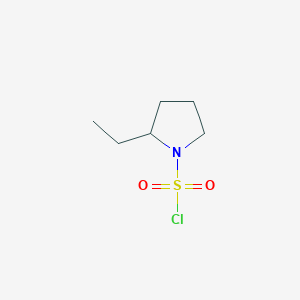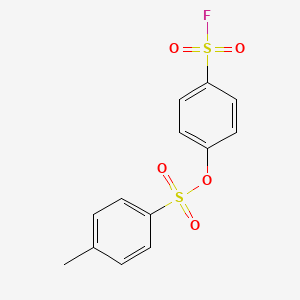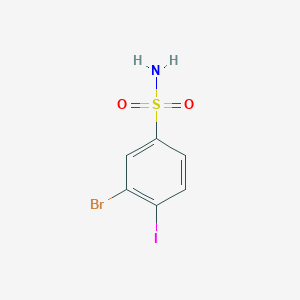
3-Bromo-4-iodobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₆H₅BrINO₂S. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and sulfonamide groups. This compound is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodobenzene-1-sulfonamide typically involves the bromination and iodination of benzene derivatives followed by sulfonamidation. One common method includes:
Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Iodination: Bromobenzene is then iodinated using iodine (I₂) and an oxidizing agent like nitric acid (HNO₃) to form 3-bromo-4-iodobenzene.
Sulfonamidation: Finally, 3-bromo-4-iodobenzene is reacted with a sulfonamide reagent, such as chlorosulfonic acid (HSO₃Cl), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing groups.
Coupling Reactions: It is used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of amines.
Applications De Recherche Scientifique
3-Bromo-4-iodobenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and catalysts.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-4-iodobenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorobenzene-1-sulfonamide
- 3-Bromo-4-chlorobenzene-1-sulfonamide
- 3-Bromo-4-methylbenzene-1-sulfonamide
Uniqueness
3-Bromo-4-iodobenzene-1-sulfonamide is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and allow for diverse chemical transformations. The combination of these halogens with the sulfonamide group provides a versatile platform for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H5BrINO2S |
|---|---|
Poids moléculaire |
361.99 g/mol |
Nom IUPAC |
3-bromo-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) |
Clé InChI |
YGXUYJDUJUDPQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





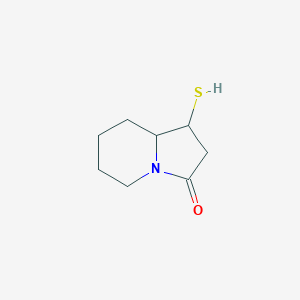
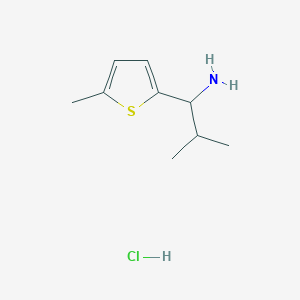
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)

![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)

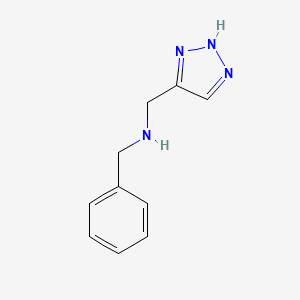
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
